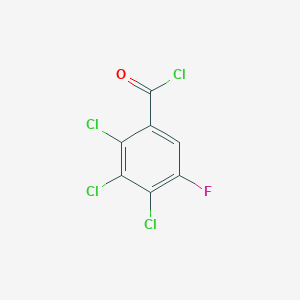

2,3,4-Trichloro-5-fluorobenzoic chloride

Descripción general

Descripción

2,3,4-Trichloro-5-fluorobenzoyl chloride is a halogenated aromatic compound with the molecular formula C7H2Cl3FO. It is an important intermediate in the synthesis of various organic compounds and is used extensively in analytical chemistry and organic synthesis.

Métodos De Preparación

2,3,4-Trichloro-5-fluorobenzoyl chloride can be synthesized from 2,4-dichloro-5-fluorobenzotrichloride. The process involves chlorination in the presence of a Friedel-Crafts catalyst, followed by hydrolysis with water or a water-donating compound . Another method involves introducing 2,3,4-trichloro-5-fluorobenzoic acid into thionyl chloride and refluxing the mixture until gas evolution ceases.

Análisis De Reacciones Químicas

2,3,4-Trichloro-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction:

Hydrolysis: It can be hydrolyzed to form 2,3,4-trichloro-5-fluorobenzoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

TCFB is primarily utilized as an intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in multiple chemical reactions, including:

- Substitution Reactions: TCFB can react with nucleophiles to form substituted products, making it valuable in creating complex organic molecules.

- Hydrolysis: It can be hydrolyzed to produce 2,3,4-trichloro-5-fluorobenzoic acid, which is a precursor for further chemical transformations .

Environmental Science

Research has identified TCFB's role in environmental studies due to its occurrence and toxicity. Key applications include:

- Pollution Research: TCFB is studied for its environmental impact as a chlorinated organic compound. It serves as a model compound for understanding the behavior and degradation of similar pollutants in soil and water systems.

- Toxicity Assessments: Investigations into the toxicological effects of TCFB on aquatic organisms and soil microorganisms have been conducted to evaluate its ecological risks .

Analytical Chemistry

In analytical chemistry, TCFB acts as a reagent for various analytical techniques:

- Chromatography: It is used in the development of chromatographic methods for the separation and identification of chlorinated compounds.

- Spectroscopic Analysis: TCFB can be analyzed using spectroscopic methods to determine its concentration and presence in environmental samples .

Case Study 1: Environmental Impact Assessment

A study conducted on the degradation pathways of TCFB in aquatic environments revealed that it undergoes hydrolysis and photolysis under natural conditions. The research highlighted the importance of monitoring such compounds due to their potential persistence and bioaccumulation in ecosystems.

Case Study 2: Synthesis of Antibacterial Agents

Research documented in patents indicates that derivatives of TCFB are utilized in synthesizing quinolonecarboxylic acids, which exhibit strong antibacterial properties. This application underscores the compound's significance in pharmaceutical chemistry .

Mecanismo De Acción

The mechanism of action of 2,3,4-Trichloro-5-fluorobenzoyl chloride involves its reactivity as a halogenated aromatic compound. It can undergo electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms influence the reactivity and orientation of the compound in these reactions.

Comparación Con Compuestos Similares

2,3,4-Trichloro-5-fluorobenzoyl chloride can be compared with other halogenated benzoyl chlorides, such as:

2,3,4,5-Tetrafluorobenzoyl chloride: This compound has four fluorine atoms instead of three chlorine and one fluorine atom.

2,4-Dichloro-5-fluorobenzoyl chloride: This compound has two chlorine and one fluorine atom, making it less halogenated compared to 2,3,4-Trichloro-5-fluorobenzoyl chloride.

The uniqueness of 2,3,4-Trichloro-5-fluorobenzoyl chloride lies in its specific halogenation pattern, which influences its reactivity and applications in various fields.

Actividad Biológica

2,3,4-Trichloro-5-fluorobenzoic chloride (TCFBC) is a halogenated aromatic compound with the molecular formula CHClF. Its unique structure, characterized by three chlorine and one fluorine atom attached to a benzene ring, positions it as a significant intermediate in organic synthesis and environmental studies. This article delves into the biological activity of TCFBC, focusing on its herbicidal properties, mechanisms of action, and environmental implications.

The biological activity of TCFBC primarily stems from its ability to disrupt metabolic pathways in target organisms. Research indicates that TCFBC can hydrolyze in soil to form active metabolites that inhibit plant growth by interfering with essential physiological processes such as photosynthesis and respiration.

Hydrolysis and Metabolite Formation

The hydrolysis of TCFBC leads to the formation of 2,3,4-trichloro-5-fluorobenzoic acid, which exhibits enhanced biological activity against various plant species. This transformation is crucial for understanding its environmental fate and potential toxicity.

Herbicidal Properties

TCFBC has been evaluated for its herbicidal efficacy against several weed species. Studies have shown that it demonstrates significant activity in inhibiting the growth of plants such as Arabidopsis thaliana, making it a candidate for agricultural applications .

Case Studies

- Herbicidal Evaluation : In a controlled study, TCFBC was tested against various weeds at different concentrations. The results indicated that at application rates as low as 1 ppm, TCFBC exhibited notable phytotoxic effects, leading to reduced germination rates and stunted growth in sensitive species .

- Toxicity Assessment : A toxicity study revealed that TCFBC's impact on Arabidopsis thaliana included measurable reductions in fresh weight and fruit production at concentrations below toxic thresholds. The compound was particularly effective when applied pre-emergently .

Environmental Impact

The environmental implications of TCFBC are significant due to its persistence in soil and potential to form toxic metabolites. Studies have assessed its degradation pathways and the ecological risks associated with its use as an herbicide.

| Parameter | Value |

|---|---|

| Molecular Formula | CHClF |

| Herbicidal Activity | Effective at ≤ 1 ppm |

| Hydrolysis Product | 2,3,4-trichloro-5-fluorobenzoic acid |

| Environmental Persistence | Moderate |

Propiedades

IUPAC Name |

2,3,4-trichloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl4FO/c8-4-2(7(11)13)1-3(12)5(9)6(4)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAUBUZVERZUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556662 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115549-05-8 | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115549-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.